molecular formula C23H23NO6 B2572620 methyl 4-({7-hydroxy-4-oxo-8-[(piperidin-1-yl)methyl]-4H-chromen-3-yl}oxy)benzoate CAS No. 637752-59-1

methyl 4-({7-hydroxy-4-oxo-8-[(piperidin-1-yl)methyl]-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2572620
CAS No.: 637752-59-1
M. Wt: 409.438
InChI Key: FIWIPIOCGSXUTE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of M4OC8 is C23H23NO6 . This compound has an average mass of 409.432 Da and a monoisotopic mass of 409.152527 Da .

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Chemistry

The compound's relevance is noted in synthetic chemistry, where it serves as a precursor or intermediate in the synthesis of complex molecules. For instance, the study on the synthesis and structure of Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate by Manolov et al. (2012) provides insight into the crystal structure and intermolecular interactions, highlighting its potential in designing novel materials or drugs through crystal engineering (Manolov, Morgenstern, & Hegetschweiler, 2012).

Biological Applications

Fluorescence Sensing

Compounds structurally related to Methyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate have been studied for their potential as fluorescence sensors. Joshi et al. (2015) investigated coumarin–triazole derivatives, highlighting their high sensitivity for detecting iron(III) ions, which could be pivotal in environmental monitoring and biological research (Joshi, Kumari, Bhattacharjee, Sarmah, Sakhuja, & Pant, 2015).

Antimicrobial and Antiparasitic Activity

Antimicrobial Properties

The antimicrobial effects of 4-hydroxy-chromen-2-one derivatives, as reported by Behrami and Dobroshi (2019), suggest that structurally similar compounds, including Methyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate, may possess significant antibacterial activities. This opens avenues for the development of new antimicrobial agents (Behrami & Dobroshi, 2019).

Antiparasitic Potential

Flores et al. (2008) explored the antiparasitic activity of benzoic acid derivatives from Piper species, indicating that related compounds could offer new treatments for parasitic infections. Although not directly related to Methyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate, this study suggests a potential area of application for similar compounds (Flores, Jiménez, Giménez, Ruiz, Gutiérrez, Bourdy, & Bazzocchi, 2008).

Future Directions

Given the potential biological properties of M4OC8 and the interest in coumarin derivatives , future research could focus on further elucidating the synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of M4OC8. This could help to fully realize its potential applications in various fields.

Properties

IUPAC Name

methyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)chromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-28-23(27)15-5-7-16(8-6-15)30-20-14-29-22-17(21(20)26)9-10-19(25)18(22)13-24-11-3-2-4-12-24/h5-10,14,25H,2-4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWIPIOCGSXUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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